2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide features a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 9, and a 4-oxo functional group. The acetamide linkage connects this heterocyclic system to a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-6-5-9-23-19(12)21-13(2)18(20(23)25)22-17(24)11-14-7-8-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFZCRCEOBZVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a synthetic compound characterized by its unique structural features, including a pyridopyrimidine core and methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Despite limited direct studies on this specific compound, its structural analogs suggest promising pharmacological properties.
Molecular Characteristics
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
- Molecular Formula : C20H21N3O4
- Molecular Weight : 367.405 g/mol
Potential Biological Activities
The biological activity of compounds with similar structural motifs often includes:
- Anticancer Properties : Pyridopyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific enzymes such as dihydrofolate reductase (DHFR) and kinases involved in tumor growth .
- Antibacterial and Antifungal Effects : Many compounds in this class exhibit activity against bacterial and fungal strains, potentially through interference with cellular processes .
- Anti-inflammatory Activity : Some pyridopyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Structure-Activity Relationship (SAR)
The structure of 2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide suggests several mechanisms of action:
- Lipophilicity : The dimethyl substitutions may enhance the compound's ability to cross biological membranes, including the blood-brain barrier.
- Enzyme Inhibition : The pyridopyrimidine core is known for its interactions with various enzymes, which may lead to therapeutic effects against diseases like cancer and inflammation .
Comparative Analysis with Related Compounds
A comparison of similar compounds reveals insights into their biological activities:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide | C20H22N4O3 | Similar pyridopyrimidine core | Anticancer |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | C16H20N4O2 | Pyrazole ring structure | Antibacterial |
| Piritrexim | C18H20N6O5 | Antifolate structure | Antitumor effects |
Case Studies and Research Findings
Research on related pyridopyrimidine compounds has revealed significant findings:
- Inhibition of COX Enzymes : Studies indicate that certain derivatives effectively inhibit COX enzymes with IC50 values indicating strong anti-inflammatory potential .
- Antitumor Activity : Piritrexim has shown efficacy against various cancers by inhibiting DHFR and demonstrating good antitumor effects in preclinical models .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C21H20N4O4
- Molecular Weight : 392.41 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
The compound consists of a pyrido-pyrimidine core linked to an acetamide group and a dimethoxyphenyl moiety. This combination of functional groups contributes to its pharmacological properties.
Research indicates that compounds with similar structural motifs exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrido-pyrimidine compounds can inhibit tumor cell proliferation. The compound's structure may facilitate interactions with specific molecular targets involved in cancer progression.
Antimicrobial Properties
Preliminary screening suggests that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating potential as an antibiotic agent.
Central Nervous System (CNS) Activity
The presence of the dimethoxyphenyl group may enhance the compound's ability to penetrate the blood-brain barrier, suggesting potential neuroprotective effects or modulation of neurotransmitter systems.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds. Results indicated that these compounds could lead to significant reductions in cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cancer cell line tested.
Antimicrobial Screening
In another study, derivatives of this compound were screened for antibacterial activity. Results showed that some derivatives exhibited zones of inhibition greater than 15 mm against Staphylococcus aureus at concentrations of 50 µg/mL, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
The target compound’s pyrido[1,2-a]pyrimidinone core distinguishes it from related acetamide derivatives. Below is a comparative analysis of key structural analogs:
Pyrido-Thieno-Pyrimidinone Derivatives
- Compound (): Structure: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one core with acetyl and phenylamino substituents. Key Features: A sulfur-containing thieno ring and acetylated amine. Physicochemical Data:
- Melting Point: 143–145°C
- Yield: 73%
- IR: C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹)
- NMR: Methyl (δ 2.10), aromatic protons (δ 7.37–7.47) . Comparison: The target compound lacks the thieno ring and sulfur atom, which may reduce lipophilicity compared to this analog. The 3,4-dimethoxyphenyl group in the target could enhance solubility relative to the phenylamino group here.
Fluorophenyl-Substituted Pyrazolo-Pyrimidines
- Compound (): Structure: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine and fluorophenyl groups. Key Features: Fluorine atoms improve metabolic stability; isopropoxy and dimethylamino substituents. Physicochemical Data:
- Melting Point: 302–304°C
- Mass: 571.198 (M+1) . The pyrido-pyrimidinone core may confer different ring strain and π-π stacking properties compared to pyrazolo-pyrimidine.
Dichlorophenyl-Pyrimidinylthio Acetamide
- Compound () :
- Structure: Pyrimidin-2-ylthio group linked to a 2,3-dichlorophenyl moiety.
- Key Features: Chlorine substituents and sulfur bridge.
- Physicochemical Data:
- Melting Point: 230°C
NMR: SCH₂ (δ 4.12), NHCO (δ 10.10) .
Comparison : The dichlorophenyl group increases hydrophobicity, while the target’s dimethoxyphenyl may improve water solubility. The sulfur bridge in this analog could influence redox reactivity absent in the target.
Substituent-Based Analogues
Methoxyphenyl-Benzothiazole Acetamides ()
- Examples: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Comparison: The benzothiazole core introduces a rigid aromatic system, contrasting with the pyrido-pyrimidinone’s fused bicyclic structure. Trifluoromethyl groups in these analogs enhance electronegativity and metabolic resistance, whereas the target’s methyl groups may offer simpler synthetic routes .
Pyridine-Containing Acetamides ()
- Compound IV-43 :
- Structure: N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide
- Key Features: Pyridine ring and propylacetamido side chain.
- Physicochemical Data:
- Molecular Weight: 399.216 g/mol
- Yield: 94%
- Nature: Deep yellow oil . Comparison: The pyridine ring and flexible propyl chain in IV-43 increase conformational freedom, unlike the rigid pyrido-pyrimidinone in the target. The phenethyl group may enhance membrane permeability compared to the target’s direct acetamide linkage.
Implications of Structural Differences
- Bioavailability : Methoxy groups in the target compound may improve solubility over halogenated analogs ().
- Synthetic Complexity: The pyrido-pyrimidinone core likely requires multi-step synthesis, similar to pyrido-thieno-pyrimidinones (), but with fewer heteroatoms.
- Stability : Higher melting points in halogenated compounds () suggest greater crystallinity, whereas the target’s methoxy groups might lower thermal stability.
Q & A
Q. What are the key synthetic challenges in preparing 2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and cyclization. Key challenges include controlling regioselectivity during pyrido[1,2-a]pyrimidinone formation and minimizing side reactions (e.g., over-oxidation). Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Adjust reaction temperature (e.g., 60–80°C for cyclization) to balance yield and purity .
- Employ catalysts like potassium carbonate for deprotonation in acetamide coupling .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., 3,4-dimethoxyphenyl protons at δ 3.75–3.85 ppm) and acetamide NH signals (δ ~10.10 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected m/z ~450–470) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays) .
Q. How can researchers evaluate its solubility and stability for in vitro studies?
- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
- Stability: Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4°C, 25°C) over 72 hours .
Advanced Research Questions
Q. What mechanistic insights are required to explain contradictory bioactivity data across cell lines?
Contradictions in cytotoxicity or enzyme inhibition may arise from:
- Target selectivity: Use molecular docking to compare binding affinities with homologous enzymes (e.g., kinase isoforms) .
- Metabolic stability: Perform liver microsomal assays to identify metabolite interference .
- Membrane permeability: Measure logP values (e.g., >3.0 suggests high lipophilicity) and correlate with cellular uptake .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- In silico ADMET prediction: Use tools like SwissADME to optimize logP, topological polar surface area (<140 Ų for oral bioavailability), and P-glycoprotein substrate likelihood .
- Molecular dynamics simulations: Assess binding mode stability in target proteins (e.g., kinases) over 100-ns trajectories .
Q. What experimental strategies resolve spectral ambiguities in NMR or crystallography data?
Q. How can researchers validate hypothesized metabolic pathways in vivo?
- Isotope labeling: Synthesize a deuterated analog to track metabolites via LC-MS/MS .
- Bile duct-cannulated animal models: Collect bile and urine to identify phase I/II metabolites .
Methodological Frameworks for Data Analysis
Q. How to design dose-response experiments for IC50 determination with minimal variability?
Q. What protocols ensure reproducibility in SAR studies of pyrido[1,2-a]pyrimidinone derivatives?
- Standardized assays: Use the same cell passage number (P5–P10) and serum-free media during IC50 comparisons .
- Batch consistency: Characterize all analogs with identical HPLC gradients and column types .
Comparative Analysis with Structural Analogs
Q. How does the 3,4-dimethoxyphenyl group influence bioactivity compared to halogenated analogs?
Q. What structural modifications improve metabolic stability without compromising potency?
- Replace metabolically labile groups: Substitute methyl groups on the pyrido[1,2-a]pyrimidinone core with trifluoromethyl .
- Introduce steric hindrance: Add bulky substituents (e.g., tert-butyl) near the acetamide linker to slow CYP450 oxidation .
Contradiction Management in Published Data
Q. How to address discrepancies in reported synthetic yields for this compound?
- Reaction scale: Small-scale reactions (<1 mmol) often report higher yields due to better heat transfer .
- Purification methods: Compare column chromatography vs. recrystallization outcomes .
Q. Why do some studies report strong antimicrobial activity while others show none?
- Strain specificity: Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) panels .
- Efflux pump inhibition: Co-administer with sub-inhibitory concentrations of efflux inhibitors (e.g., PAβN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
